molecular formula C27H28N2 B10912744 3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole

3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole

Cat. No.: B10912744
M. Wt: 380.5 g/mol
InChI Key: TZEOXIVUGYEXNR-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of multiple methyl and ethyl groups can influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1-(2-ethylphenyl)pyrazole

InChI

InChI=1S/C27H28N2/c1-6-22-9-7-8-10-26(22)29-27(24-14-12-19(3)21(5)16-24)17-25(28-29)23-13-11-18(2)20(4)15-23/h7-17H,6H2,1-5H3

InChI Key

TZEOXIVUGYEXNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC(=N2)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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